Boc-Ser(tBu)-Pro-OH
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Overview
Description
Boc-Ser(tBu)-Pro-OH, also known as N-tert-butoxycarbonyl-O-tert-butyl-L-seryl-L-proline, is a protected dipeptide commonly used in peptide synthesis. The compound features a tert-butoxycarbonyl (Boc) group protecting the amino terminus and a tert-butyl (tBu) group protecting the hydroxyl group of serine. These protecting groups are crucial in preventing unwanted side reactions during peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-Ser(tBu)-Pro-OH typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid, Boc-Ser(tBu)-OH, to a resin. The Boc group is then removed using trifluoroacetic acid (TFA), exposing the amino group for coupling with the next amino acid, L-proline. The coupling reaction is facilitated by activating agents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the coupling, the peptide is cleaved from the resin and purified .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the serine residue. Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reduction reactions are less common but can occur under specific conditions using agents like lithium aluminum hydride.
Substitution: The Boc and tBu protecting groups can be selectively removed under acidic conditions, such as treatment with TFA, to expose the functional groups for further reactions
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium periodate.
Reduction: Lithium aluminum hydride.
Substitution: Trifluoroacetic acid, dichloromethane.
Major Products Formed:
Oxidation: Oxidized serine derivatives.
Reduction: Reduced serine derivatives.
Substitution: Deprotected serine and proline residues.
Scientific Research Applications
Boc-Ser(tBu)-Pro-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a building block for the synthesis of more complex peptides and proteins. In biology, it is used to study protein-protein interactions and enzyme mechanisms. In medicine, it is employed in the development of peptide-based drugs and therapeutic agents .
Mechanism of Action
The mechanism of action of Boc-Ser(tBu)-Pro-OH primarily involves its role as a protected dipeptide in peptide synthesis. The Boc and tBu groups protect the amino and hydroxyl groups, respectively, preventing unwanted side reactions during the synthesis process. Upon removal of these protecting groups, the functional groups are exposed, allowing for further peptide elongation or modification .
Comparison with Similar Compounds
Boc-Ser(tBu)-OH: A similar compound with only the serine residue protected.
Boc-Pro-OH: A similar compound with only the proline residue protected.
Fmoc-Ser(tBu)-Pro-OH: A similar compound with a different protecting group (Fmoc) on the amino terminus.
Uniqueness: Boc-Ser(tBu)-Pro-OH is unique due to the presence of both Boc and tBu protecting groups, which provide dual protection during peptide synthesis. This dual protection is particularly useful in complex peptide synthesis, where selective deprotection is required .
Properties
IUPAC Name |
(2S)-1-[(2S)-3-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O6/c1-16(2,3)24-10-11(18-15(23)25-17(4,5)6)13(20)19-9-7-8-12(19)14(21)22/h11-12H,7-10H2,1-6H3,(H,18,23)(H,21,22)/t11-,12-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKLTVHOEKAAQH-RYUDHWBXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(C(=O)N1CCCC1C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50628733 |
Source
|
Record name | N-(tert-Butoxycarbonyl)-O-tert-butyl-L-seryl-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50628733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141106-60-7 |
Source
|
Record name | N-(tert-Butoxycarbonyl)-O-tert-butyl-L-seryl-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50628733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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